4-(4-Methylphenyl)-3-thiosemicarbazide

Catalog No.
S1506479
CAS No.
13278-67-6
M.F
C8H11N3S
M. Wt
181.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Methylphenyl)-3-thiosemicarbazide

CAS Number

13278-67-6

Product Name

4-(4-Methylphenyl)-3-thiosemicarbazide

IUPAC Name

1-amino-3-(4-methylphenyl)thiourea

Molecular Formula

C8H11N3S

Molecular Weight

181.26 g/mol

InChI

InChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12)

InChI Key

IEAWRKQVDLFINI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NN

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NN

Acetylcholinesterase Inhibition:

4-(4-Methylphenyl)-3-thiosemicarbazide has been studied for its potential role as an inhibitor of acetylcholinesterase (AChE) []. AChE is an enzyme responsible for breaking down the neurotransmitter acetylcholine, which plays a crucial role in muscle movement, memory, and learning []. Inhibiting AChE can potentially lead to increased levels of acetylcholine in the brain, which may be beneficial in treating conditions like Alzheimer's disease and dementia []. However, further research is needed to determine the efficacy and safety of 4-(4-Methylphenyl)-3-thiosemicarbazide for this purpose.

Antibacterial and Antifungal Activity:

Some studies suggest that 4-(4-Methylphenyl)-3-thiosemicarbazide may possess antibacterial and antifungal properties [, ]. However, these studies are limited and further research is needed to fully understand the extent and mechanism of this activity. Additionally, the potential cytotoxicity (toxicity to cells) of this compound also needs to be investigated before any potential therapeutic applications can be considered.

Other Potential Applications:

-(4-Methylphenyl)-3-thiosemicarbazide has also been investigated for its potential role in other areas of scientific research, such as:

  • Cancer research: Studies suggest that the compound may exhibit antitumor activity []. However, more research is needed to understand the mechanism of action and potential therapeutic applications.
  • Antioxidant activity: Some studies have shown that the compound may possess antioxidant properties []. However, further investigation is needed to confirm these findings and understand the potential implications.

4-(4-Methylphenyl)-3-thiosemicarbazide is a thiosemicarbazide derivative characterized by the presence of a 4-methylphenyl group. Its chemical formula is C8H11N3SC_8H_{11}N_3S and it features a thiosemicarbazide functional group, which includes a thiocarbonyl (C=S) and hydrazine (N-NH2) moiety. This compound is notable for its potential applications in medicinal chemistry and agriculture, particularly as an intermediate in the synthesis of various bioactive compounds and herbicides .

Research suggests 4-(4-Methylphenyl)-3-thiosemicarbazide may act as an inhibitor of acetylcholinesterase (AChE) []. AChE is an enzyme responsible for breaking down acetylcholine, a neurotransmitter critical for muscle movement and cognitive function. By inhibiting AChE, the compound could potentially elevate acetylcholine levels, impacting neurological processes []. However, the detailed mechanism of this inhibition requires further investigation.

The reactivity of 4-(4-Methylphenyl)-3-thiosemicarbazide primarily involves nucleophilic addition reactions due to the presence of the thiocarbonyl group. It can undergo condensation reactions with aldehydes and ketones to form thiosemicarbazone derivatives. These reactions are significant in the synthesis of heterocycles and other complex organic molecules . Additionally, it can participate in complexation reactions with metal ions, leading to the formation of coordination compounds, which can exhibit unique properties .

Thiosemicarbazides, including 4-(4-Methylphenyl)-3-thiosemicarbazide, have been studied for their biological activities. They exhibit a range of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. Research indicates that derivatives of thiosemicarbazides can inhibit various enzymes and exhibit cytotoxic effects against cancer cell lines . The compound's structure allows it to interact with biological targets effectively, making it a candidate for further drug development.

The synthesis of 4-(4-Methylphenyl)-3-thiosemicarbazide can be achieved through several methods:

  • Condensation Reaction: It can be synthesized by reacting 4-methylphenyl isothiocyanate with hydrazine hydrate under suitable conditions.
  • Improved Synthesis: An improved method involves the reaction of methyldithiocarbamate quaternary ammonium salts with hydrazine in an aqueous medium at elevated temperatures (50-130°C) to yield higher purity and yield .
  • Solvent Systems: The use of polar solvents such as water or mixtures with lower alkanols (e.g., ethanol) has been shown to enhance reaction efficiency .

4-(4-Methylphenyl)-3-thiosemicarbazide finds applications in various fields:

  • Agriculture: It serves as an intermediate in the synthesis of herbicides, contributing to crop protection strategies.
  • Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its biological activity against pathogens and cancer cells.
  • Organic Synthesis: It is utilized in the preparation of more complex organic molecules, particularly in the development of new pharmaceuticals .

Studies on the interactions of 4-(4-Methylphenyl)-3-thiosemicarbazide with metal ions have shown that it can form stable complexes that may exhibit enhanced biological activity compared to the free ligand. These interactions can lead to changes in solubility, stability, and reactivity, which are crucial for developing new therapeutic agents or catalysts .

Several compounds share structural similarities with 4-(4-Methylphenyl)-3-thiosemicarbazide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-Phenyl-3-thiosemicarbazideContains a phenyl group instead of a methylphenylKnown for its antibacterial activity
2-Acetyl-4-methylthiosemicarbazideContains an acetyl group at position 2Exhibits anti-inflammatory properties
5-(4-Methylphenyl)-thiazole-2-thiolCombines thiazole functionality with methylphenylPotential anti-cancer activity

These compounds highlight the versatility of thiosemicarbazides in medicinal chemistry, each exhibiting unique biological activities and applications based on their structural variations.

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (83.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H302+H312 (16.67%): Harmful if swallowed or in contact with skin [Warning Acute toxicity, oral;
acute toxicity, dermal];
H311 (16.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

4-(4-Methylphenyl)-3-thiosemicarbazide

Dates

Modify: 2023-08-15

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